molecular formula C16H21NO3 B1444385 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1008518-35-1

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer B1444385
CAS-Nummer: 1008518-35-1
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: PIPWCIVAFZNMML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-THIQ is a heterocyclic compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) . These THIQ-based compounds have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Now, let’s explore further.


Synthesis Analysis

The synthesis of Boc-THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (such as POCl3 , P2O5 , or ZnCl2 ). This reaction yields 3,4-dihydroisoquinoline derivatives .

An earlier method described by Pictet and Spengler in 1911 utilized phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100°C to afford Boc-THIQ in 40% yield .


Molecular Structure Analysis

The molecular formula of Boc-THIQ is C16H21NO3 , with an average mass of 275.343 Da . Its structure consists of a tetrahydroisoquinoline core with an acetyl group and a Boc (tert-butoxycarbonyl) protecting group.


Chemical Reactions Analysis

Boc-THIQ can participate in various chemical reactions, including substitution, oxidation, and reduction. Researchers have replaced dimethoxymethane with aldehydes to synthesize one-substituted THIQs .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Cancer and CNS Disorders

  • Tetrahydroisoquinoline derivatives have demonstrated significant promise in drug discovery, particularly in treating cancer and central nervous system (CNS) disorders. Their anticancer and neuroprotective effects highlight the potential of these compounds for therapeutic use. Specifically, trabectedin, a compound with a tetrahydroisoquinoline structure, has been approved by the US FDA for treating soft tissue sarcomas, marking a significant milestone in anticancer drug discovery (Singh & Shah, 2017).

Photocatalytic Applications for Environmental Remediation

  • Beyond their biomedical applications, tetrahydroisoquinoline compounds are being investigated for their photocatalytic properties, particularly in environmental remediation. The photocatalytic activity of these compounds, facilitated by modifications to enhance visible light absorption, presents a promising approach for degrading pollutants (Ni, Sun, Zhang, & Dong, 2016).

Neuroprotective and Antidepressant Properties

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, exhibits neuroprotective, antiaddictive, and antidepressant-like activities, suggesting the therapeutic potential of tetrahydroisoquinoline derivatives in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Mechanisms of Action in Anticancer Therapies

  • The unique mechanism of action of trabectedin, derived from a tetrahydroisoquinoline, through interactions with DNA and nuclear proteins, underscores the diversity of therapeutic mechanisms available to tetrahydroisoquinoline derivatives. This diversity supports their development as novel anticancer agents with distinct advantages over traditional therapies (D’Incalci & Galmarini, 2010).

Antioxidant Activity and Its Implications

  • The exploration of tetrahydroisoquinoline compounds for their antioxidant activities further broadens their potential applications, particularly in fields like food engineering, medicine, and pharmacy. Understanding the antioxidant mechanisms of these compounds can lead to the development of novel treatments for diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Biochemische Analyse

Biochemical Properties

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its structural features, which allow it to bind to specific active sites on enzymes and proteins. These interactions can lead to either inhibition or activation of the enzymes, thereby influencing the biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it can alter gene expression patterns, resulting in modifications to the cellular phenotype. These effects are crucial for understanding the compound’s potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular functions. The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is vital for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings are crucial for determining the optimal dosage for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWCIVAFZNMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731220
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008518-35-1
Record name tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.30 g (7.18 mmol) 6-(methoxy-methyl-carbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester (preparation 29a) in 50 mL THF is added under an argon atmosphere at 0° C. 7.18 mL (21.5 mmol; 3 M solution in diethylether) methylmagnesium bromide. The reaction mixture is stirred 1.5 h at −5° C. and is then transferred into a saturated aqueous ammonium chloride solution. The aqueous phase is extracted three times with tert-butylmethylether, dried over MgSO4, filtered and the solvent is evaporated. The residue is purified by silica gel column chromatography with PE/EtOAc (8:2) as eluent.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.